molecular formula C28H22N2O5S2 B10822394 1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid

1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid

Cat. No.: B10822394
M. Wt: 530.6 g/mol
InChI Key: QXOGPTXQGKQSJT-UHFFFAOYSA-N
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Description

PSB-16133 is a synthetic organic compound known for its selective antagonistic properties towards the P2Y4 receptor. This receptor is part of the purinergic receptor family, which is activated by extracellular nucleotides such as adenosine triphosphate (ATP) and uridine triphosphate (UTP).

Preparation Methods

The synthesis of PSB-16133 involves several steps, starting with the preparation of the core anthraquinone structure. The synthetic route typically includes:

    Formation of the Anthraquinone Core: This involves the reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst to form anthraquinone.

    Sulfonation: The anthraquinone core is then sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups.

    Amination: The sulfonated anthraquinone is reacted with aniline derivatives to introduce amino groups.

    Thioether Formation:

Chemical Reactions Analysis

PSB-16133 undergoes several types of chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form various quinone derivatives.

    Reduction: Reduction of the anthraquinone core can lead to the formation of hydroquinone derivatives.

    Substitution: The sulfonic acid and amino groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include sulfuric acid for sulfonation, aniline derivatives for amination, and thiol compounds for thioether formation. The major products formed from these reactions are typically derivatives of the anthraquinone core with various functional groups attached .

Scientific Research Applications

PSB-16133 has several scientific research applications, including:

Mechanism of Action

PSB-16133 exerts its effects by selectively binding to and inhibiting the P2Y4 receptor. This receptor is a G protein-coupled receptor that responds to extracellular nucleotides. By blocking the receptor, PSB-16133 prevents the downstream signaling pathways that are typically activated by ATP and UTP. This inhibition can modulate various physiological responses, including inflammation, platelet aggregation, and vascular tone .

Comparison with Similar Compounds

PSB-16133 is often compared with other P2Y receptor antagonists, such as PSB-1699. While both compounds inhibit the P2Y4 receptor, PSB-16133 is more potent, whereas PSB-1699 is more selective. Other similar compounds include:

    Reactive Blue-2: A nonselective sulfonate that inhibits multiple P2Y receptors.

    MRS2578: A selective P2Y6 receptor antagonist.

    Clopidogrel: A P2Y12 receptor antagonist used as an antithrombotic agent.

The uniqueness of PSB-16133 lies in its high potency and selectivity for the P2Y4 receptor, making it a valuable tool for studying this specific receptor subtype .

Properties

Molecular Formula

C28H22N2O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

1-amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C28H22N2O5S2/c1-15-7-10-19(13-16(15)2)36-18-11-8-17(9-12-18)30-22-14-23(37(33,34)35)26(29)25-24(22)27(31)20-5-3-4-6-21(20)28(25)32/h3-14,30H,29H2,1-2H3,(H,33,34,35)

InChI Key

QXOGPTXQGKQSJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)O)C

Origin of Product

United States

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